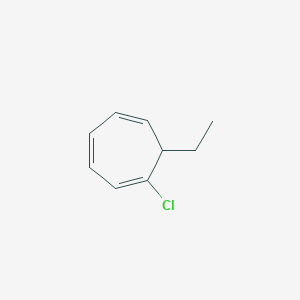

1-Chloro-7-ethylcyclohepta-1,3,5-triene

Description

Historical Context and Significance of Cycloheptatriene (B165957) Chemistry

The journey into the chemistry of cycloheptatriene began in 1881 with Albert Ladenburg's initial synthesis from the decomposition of tropine. wikipedia.org However, it was the work of Richard Willstätter in 1901, starting from cycloheptanone, that definitively established its seven-membered ring structure. wikipedia.org A pivotal moment in understanding its chemical behavior was the discovery of the tropylium (B1234903) cation ([C₇H₇]⁺), a planar, aromatic species that adheres to Hückel's rule of aromaticity. fiveable.me This stable carbocation can be generated from cycloheptatriene by the removal of a hydride ion, a reaction that underscores the unique reactivity of the cycloheptatriene system. wikipedia.orgfiveable.me This propensity to form a stable aromatic cation has been a driving force in the exploration of cycloheptatriene chemistry. fiveable.me

Overview of Substituted Cycloheptatrienes in Advanced Synthetic Methodologies

Substituted cycloheptatrienes are key intermediates in a variety of advanced synthetic methods. One of the classic methods for their synthesis is the Buchner ring enlargement, which involves the reaction of benzene (B151609) with a diazoacetate to form a norcaradiene intermediate that rearranges to a cycloheptatriene derivative. wikipedia.org More contemporary methods have expanded the toolkit for creating specifically substituted cycloheptatrienes, allowing for the introduction of a wide range of functional groups. acs.org These substituted frameworks serve as versatile precursors in the synthesis of complex molecules, including natural products and materials with novel electronic properties. For instance, functionalized cycloheptatrienes can be synthesized from tropone (B1200060) derivatives, as demonstrated by the reaction of 2-chloro- and 2-bromo-tropone with phenyl-lithium to yield 7-phenylcycloheptatriene derivatives. rsc.org The ability to introduce substituents at various positions on the ring allows for fine-tuning of the molecule's steric and electronic properties, influencing its reactivity in subsequent transformations like cycloadditions and rearrangements. thieme-connect.comacs.org

Specific Focus on Chlorinated Cycloheptatriene Systems: A Research Perspective

Chlorinated organic compounds are of significant interest due to their prevalence in pharmaceuticals and agrochemicals, and as versatile synthetic intermediates. nih.gov The introduction of a chlorine atom to the cycloheptatriene ring, as seen in 1-Chloro-7-ethylcyclohepta-1,3,5-triene, can significantly influence the molecule's reactivity. Halogenation of organic molecules can proceed through various mechanisms, including electrophilic substitution and radical reactions, depending on the substrate and reaction conditions. rsc.orgdocbrown.info

In the context of cycloheptatriene, chlorination can occur at either the sp²-hybridized carbons of the double bonds or the sp³-hybridized methylene (B1212753) bridge. The presence of a chlorine atom can serve as a handle for further functionalization through substitution or elimination reactions. For example, dichloroketene (B1203229) has been shown to react with cycloheptatriene in a [2+2] cycloaddition to form chlorinated bicyclic compounds, which can then be transformed into other functionalized seven-membered ring systems. rsc.org Research into halogenated natural products has also revealed enzymatic pathways for "cryptic halogenation," where a halogen is temporarily incorporated to facilitate a specific chemical transformation before being removed. nih.gov While not directly applicable to the synthesis of this compound, this highlights the diverse roles of halogens in the chemistry of complex organic molecules.

The specific placement of a chlorine at the C1 position and an ethyl group at the C7 position of the cycloheptatriene ring in this compound suggests a molecule with potential for interesting reactivity. The ethyl group at the methylene bridge could influence the conformational dynamics of the ring, while the chloro substituent on the triene system provides a site for nucleophilic attack or metal-catalyzed cross-coupling reactions.

Table 1: General Properties of Substituted Cycloheptatrienes Note: Experimental data for this compound is not readily available. The data presented is for the parent compound and a related derivative to provide context.

| Property | Cycloheptatriene | 7-Methoxy-1,3,5-cycloheptatriene |

| Molecular Formula | C₇H₈ | C₈H₁₀O |

| Molar Mass | 92.14 g/mol | 122.16 g/mol |

| Appearance | Colorless liquid | Not specified |

| Boiling Point | 116 °C | Not specified |

| Synthesis Method | Pyrolysis of the adduct of cyclohexene (B86901) and dichlorocarbene | Reaction of cycloheptatrienyl tetrafluoroborate (B81430) with methanol (B129727) prepchem.com |

Table 2: Spectroscopic Data of Cycloheptatriene Note: Specific spectroscopic data for this compound is not available in the cited literature.

| Spectroscopic Technique | Key Features for Cycloheptatriene |

| ¹H NMR | Shows signals corresponding to olefinic protons and protons at the methylene bridge. |

| ¹³C NMR | Displays distinct signals for the sp² and sp³ hybridized carbon atoms. |

| Infrared (IR) | Characteristic C-H and C=C stretching frequencies for the triene system. |

| Mass Spectrometry | Molecular ion peak corresponding to its molar mass. |

Structure

3D Structure

Properties

CAS No. |

61456-07-3 |

|---|---|

Molecular Formula |

C9H11Cl |

Molecular Weight |

154.63 g/mol |

IUPAC Name |

1-chloro-7-ethylcyclohepta-1,3,5-triene |

InChI |

InChI=1S/C9H11Cl/c1-2-8-6-4-3-5-7-9(8)10/h3-8H,2H2,1H3 |

InChI Key |

MMZIUBUHLBZNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C=CC=CC=C1Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1 Chloro 7 Ethylcyclohepta 1,3,5 Triene and Analogues

Valence Isomerization Phenomena in Cycloheptatrienes

Cycloheptatrienes exist in a dynamic equilibrium with their bicyclic valence isomers, a phenomenon that is highly sensitive to the nature and position of substituents on the seven-membered ring.

Cycloheptatriene-Norcaradiene Equilibrium and Related Energetics

The parent cycloheptatriene (B165957) (CHT) is in equilibrium with its valence tautomer, bicyclo[4.1.0]hepta-2,4-diene, commonly known as norcaradiene (NCD). This equilibrium is a classic example of a disrotatory electrocyclic reaction. For the unsubstituted system, the equilibrium lies heavily in favor of the cycloheptatriene isomer. Computational studies have shown norcaradiene to be approximately 4.1 kcal/mol higher in energy than cycloheptatriene. researchgate.net

Table 1: Energetic Difference between Cycloheptatriene and Norcaradiene

| Compound | ΔE (kcal/mol) (NCD - CHT) | Note |

| Parent Cycloheptatriene | 4.1 | Norcaradiene is higher in energy. researchgate.net |

| 7,7-dicyanocycloheptatriene | - | Norcaradiene form is significantly stabilized and can be the dominant isomer. |

| 7-alkoxycarbonylcycloheptatrienes | - | Equilibrium shifts towards the norcaradiene isomer. |

Data for substituted cycloheptatrienes is presented qualitatively as specific energetic values are highly dependent on the computational method and the specific substituents.

Sigmatropic Rearrangements in Halogenated Cycloheptatrienes

Sigmatropic rearrangements, which involve the migration of a sigma-bond across a π-system, are another key aspect of cycloheptatriene chemistry. In halogenated cycloheptatrienes, the migration of the halogen atom presents an interesting case study.

Experimental and Theoretical Investigations of Chlorine 1,7-Shifts

Theoretical studies on compounds such as 1,7,7-trichlorocycloheptatriene have provided significant insights into the migratory aptitude of chlorine atoms in such systems. These studies indicate a preference for a core.ac.uknih.gov-sigmatropic shift over a core.ac.ukacs.org-shift for chlorine.

Computational studies have quantified the activation barriers for competing sigmatropic shifts. For a model compound like 1,7,7-trichlorocycloheptatriene, the activation energy for a core.ac.uknih.gov-chlorine shift is calculated to be significantly lower than that for a core.ac.ukacs.org-chlorine shift. This suggests that the core.ac.uknih.gov-pathway is the kinetically favored process.

Table 2: Calculated Activation Energies for Sigmatropic Shifts in Cycloheptatriene Analogues

| Compound | Shift Type | Activation Energy (kcal/mol) |

| 1,7,7-trichlorocycloheptatriene | core.ac.uknih.gov-Chlorine Shift | ~11.9 |

| 1,7,7-trichlorocycloheptatriene | core.ac.ukacs.org-Chlorine Shift | ~16.7 |

| Cycloheptatriene | core.ac.uknih.gov-Hydrogen Shift | ~68.8 |

| Cycloheptatriene | core.ac.ukacs.org-Hydrogen Shift | ~37.5 acs.orgnih.gov |

Activation energies are sourced from theoretical calculations and may vary with the level of theory and computational method employed.

The preference for the core.ac.uknih.gov-chlorine shift is attributed to the nature of the transition state. The transition state for the suprafacial core.ac.uknih.gov-shift is stabilized by a significant degree of charge separation, leading to a zwitterionic character. In this transition state, the migrating chlorine atom bears a partial negative charge, while the seven-membered ring develops a partial positive charge, resembling a tropylium (B1234903) cation. This electrostatic stabilization lowers the activation energy for the core.ac.uknih.gov-shift. In contrast, the transition state for the core.ac.ukacs.org-shift does not benefit from such a high degree of stabilizing charge separation.

Comparative Analysis with Hydrogen Shifts in Parent Cycloheptatriene Systems

The behavior of chlorine migration in halogenated cycloheptatrienes stands in stark contrast to hydrogen shifts in the parent cycloheptatriene. In the unsubstituted system, the core.ac.ukacs.org-hydrogen shift is the dominant thermal rearrangement. The Woodward-Hoffmann rules predict that a thermal suprafacial core.ac.uknih.gov-hydrogen shift is symmetry-forbidden, leading to a very high activation barrier. The transition state for the core.ac.uknih.gov-hydrogen shift does not exhibit the significant charge separation seen in the chlorine analogue. The migrating hydrogen atom carries almost no charge.

The allowed suprafacial core.ac.ukacs.org-hydrogen shift in cycloheptatriene has a considerably lower activation energy than the disallowed core.ac.uknih.gov-shift, making it the preferred thermal pathway. acs.orgnih.gov This highlights the profound electronic effect of the migrating atom (chlorine vs. hydrogen) on the mechanism and kinetics of sigmatropic rearrangements in the cycloheptatriene framework. The ability of chlorine to support a negative charge in the transition state is a key factor in reversing the migratory preference from the core.ac.ukacs.org-pathway favored by hydrogen to the core.ac.uknih.gov-pathway.

Pericyclic Reactions of Cycloheptatriene Derivatives

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. youtube.com For cycloheptatriene and its derivatives, the most significant pericyclic reactions include cycloadditions and electrocyclic transformations.

Cycloaddition Reactions of 1,3,5-Cycloheptatriene

Cycloheptatriene can participate in various cycloaddition reactions, acting as either a 2π, 4π, or 6π component. The specific mode of reaction is highly dependent on the nature of the reacting partner and the substituents on the cycloheptatriene ring.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.org 1,3,5-Cycloheptatriene can function as a 4π component in Diels-Alder reactions. The reaction typically involves the cis-diene moiety of the cycloheptatriene ring. For 1-Chloro-7-ethylcyclohepta-1,3,5-triene, the diene system can be either C1-C4 or C2-C5. The presence of the chloro group at C1 makes the C1-C4 diene electron-deficient, which can influence the regioselectivity of the cycloaddition with various dienophiles.

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. khanacademy.org However, inverse-electron-demand Diels-Alder reactions can occur between an electron-poor diene and an electron-rich dienophile. youtube.com The chloro substituent at C1 in this compound makes the diene system more electron-poor, potentially favoring reactions with electron-rich dienophiles.

Table 1: Examples of Diels-Alder Reactions with Cycloheptatriene Analogues

| Diene | Dienophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| 1,3,5-Cycloheptatriene | Maleic anhydride (B1165640) | endo-Tricyclo[3.2.2.02,4]non-6-ene-8,9-dicarboxylic anhydride | Heat, no solvent | 54 | youtube.com |

| 1,3,5-Cycloheptatriene | Dimethyl acetylenedicarboxylate | Dimethyl bicyclo[3.2.2]nona-2,6,8-triene-6,7-dicarboxylate | Toluene (B28343), reflux | Good | researchgate.net |

| Formylcycloheptatrienes | 6,6-Dimethylfulvene | [4+2], [6+2], and [4+6] cycloadducts | Asymmetric aminocatalysis | Variable | researchgate.net |

The homo-Diels-Alder reaction is a formal [2+2+2] cycloaddition that can occur in molecules where two π-systems are separated by a saturated center. In the context of cycloheptatriene, this often involves the interaction of two of the double bonds with a dienophile. These reactions are less common than the standard Diels-Alder reaction and often require specific activation, such as the use of potent dienophiles or transition metal catalysts. Bicycloalkadienes are known to undergo homo-Diels-Alder reactions with strong dienophiles like N-substituted 1,2,4-triazoline-3,5-diones (TADs). researchgate.net

Substituents on the cycloheptatriene ring have a profound effect on the rate, regioselectivity, and stereoselectivity of cycloaddition reactions.

Electronic Effects: Electron-donating groups (EDGs) increase the electron density of the diene system, accelerating reactions with electron-withdrawing dienophiles (normal-electron-demand Diels-Alder). youtube.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can slow down normal-demand reactions but may promote inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. nih.gov In this compound, the ethyl group at C7 is an EDG, while the chloro group at C1 is an EWG. This combination can lead to complex reactivity patterns. The chloro group will primarily influence the electronic nature of the C1-C4 diene system, making it more electron-deficient. The ethyl group at the C7 methylene (B1212753) bridge can exert a more subtle electronic influence through space or by affecting the conformational equilibrium of the ring.

Steric Effects: The ethyl group at the C7 position can sterically hinder the approach of the dienophile to certain faces of the cycloheptatriene ring, thereby influencing the stereochemical outcome of the cycloaddition. For instance, it may favor the formation of one diastereomer over another.

Regioselectivity: The position of substituents dictates the regiochemical outcome of the Diels-Alder reaction. The electronic nature of the substituents on both the diene and the dienophile determines the alignment of their frontier molecular orbitals (HOMO and LUMO), which in turn governs the formation of the new sigma bonds. youtube.com For a substituted cycloheptatriene like this compound, the interplay between the electron-withdrawing chloro group and the electron-donating nature of the rest of the triene system will direct the regioselectivity of the addition.

Electrocyclic Ring Transformations

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound, or the reverse ring-opening process. researchgate.net 1,3,5-cycloheptatriene is in equilibrium with its valence isomer, bicyclo[4.1.0]hepta-2,4-diene (norcaradiene). youtube.com This is a six-electron electrocyclic reaction. ucsb.edu

The position of this equilibrium is highly sensitive to the substituents on the ring. Electron-withdrawing groups at the C7 position, such as cyano or carbomethoxy groups, tend to shift the equilibrium towards the norcaradiene form. Conversely, electron-donating groups at C7 generally favor the cycloheptatriene form. For this compound, the ethyl group at C7 is electron-donating, which would be expected to favor the cycloheptatriene tautomer.

The stereochemistry of electrocyclic reactions is governed by the Woodward-Hoffmann rules. For a 6π-electron system like the cycloheptatriene-norcaradiene equilibrium, thermal reactions proceed in a disrotatory manner, while photochemical reactions occur in a conrotatory fashion. masterorganicchemistry.comresearchgate.net This means that under thermal conditions, the substituents at the termini of the conjugated system will rotate in opposite directions during the ring closure. youtube.com

Table 2: Influence of Substituents on the Cycloheptatriene-Norcaradiene Equilibrium

| Substituent at C7 | Favored Isomer | Rationale |

| H | Cycloheptatriene | The monocyclic form is generally more stable. |

| CN, COOR (EWG) | Norcaradiene | Stabilization of the cyclopropane (B1198618) ring by the electron-withdrawing group. |

| Alkyl (EDG) | Cycloheptatriene | The electron-donating group destabilizes the norcaradiene form relative to the cycloheptatriene. |

Carbene and Metal-Carbene Chemistry

Cycloheptatriene and its derivatives can react with carbenes and metal-carbene complexes in various ways, including cyclopropanation of the double bonds and C-H insertion reactions. The reaction of a carbene with a double bond in the cycloheptatriene ring would lead to the formation of a bicyclo[5.1.0]octadiene system.

Transition metal carbene complexes, often referred to as Fischer carbenes or Schrock carbenes, exhibit distinct reactivity profiles. wikipedia.org Fischer carbenes, which are typically electrophilic at the carbene carbon, can undergo cycloaddition reactions with unsaturated systems. researchgate.net The reaction of a metal carbene with a cycloheptatriene derivative could potentially lead to a variety of products depending on the metal, the carbene substituents, and the reaction conditions. For instance, cobalt-catalyzed carbene transfer reactions have been utilized in intramolecular Buchner reactions to form bicyclic cycloheptatriene-fused systems. acs.org

The specific reactivity of this compound with carbenes would be influenced by the electronic properties of its double bonds. The double bond bearing the chloro group (C1=C2) is expected to be more electron-deficient and thus less reactive towards electrophilic carbenes compared to the other double bonds in the ring.

Intramolecular Carbene Insertions in Cycloheptatrienyl Systems

A powerful and safe method for generating metal carbenes involves the retro-Buchner reaction of 7-substituted cycloheptatrienes. researchgate.netresearchgate.net These cycloheptatriene derivatives are thermally stable molecules that can be stored under normal conditions, offering a significant advantage over the use of potentially explosive diazo compounds. researchgate.net The process is typically catalyzed by transition metals, particularly gold(I) complexes. researchgate.netresearchgate.netnih.gov

The mechanism proceeds through an equilibrium between the 7-substituted-1,3,5-cycloheptatriene and its norcaradiene tautomer. researchgate.net The norcaradiene then reacts with an electrophilic gold(I) catalyst in a retro-cyclopropanation step, releasing a molecule of benzene (B151609) and generating a gold(I) carbene intermediate. researchgate.net This carbene can subsequently undergo various intramolecular reactions, most notably insertion into C-H bonds. researchgate.netnih.gov For example, gold(I) carbenes generated via this decarbenation process have been shown to undergo intramolecular C(sp³)–H bond insertions to yield valuable cyclic structures like indanes and dihydronaphthalenes. nih.gov

| Precursor Type | Catalyst | Reaction Type | Major Product(s) | Ref. |

| 7-Aryl-cycloheptatriene | Gold(I) Complex | Intramolecular C(sp³)-H Insertion | Indane derivatives | researchgate.netnih.gov |

| 7-Alkyl-cycloheptatriene | Gold(I) Complex | Intramolecular C(sp³)-H Insertion | Dihydronaphthalene derivatives | nih.gov |

| 7-Substituted cycloheptatriene | Rhodium(II) Complex | Decarbenation | Donor Rh(II) carbenes for further reaction | researchgate.netresearchgate.net |

Deuterium-labeling experiments and DFT calculations support a three-center concerted mechanism for this C(sp³)–H functionalization process. nih.gov The efficiency and selectivity of these intramolecular insertions highlight the utility of cycloheptatrienyl systems as stable carbene precursors in organic synthesis.

Transition Metal-Catalyzed C-H Functionalization with Cycloheptatrienyl Precursors

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis due to its atom and step economy. mdpi.comnih.gov Cycloheptatrienyl precursors play a crucial role in this field by providing access to transition metal carbenes, which are key intermediates in many C-H functionalization reactions. researchgate.netmdpi.com

Once generated from a cycloheptatriene derivative via the retro-Buchner reaction, a metal carbene can be intercepted by a suitable substrate, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. snnu.edu.cn While the cycloheptatriene itself is consumed in the generation of the reactive intermediate, its structural features are essential for the facile formation of the carbene under relatively mild conditions. The challenge in these reactions often lies in controlling the chemoselectivity, differentiating between insertion into C(sp²)-H bonds, side-chain C(sp³)-H bonds, or cycloaddition reactions. mdpi.com Iron complexes, for instance, have emerged as versatile catalysts for carbene-transfer reactions from diazoalkanes, which can be seen as analogous to the carbenes generated from cycloheptatrienes. mdpi.com The use of directing groups is a common strategy to achieve site selectivity in these transformations. youtube.comyoutube.com

Theoretical Predictions for Novel Rearrangements involving Cycloheptatrienyl Carbenes

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for predicting and understanding the complex reaction pathways of cycloheptatrienyl-derived carbenes. chemrxiv.orgnih.gov Theoretical predictions have offered routes to novel molecular architectures that might be difficult to discover through purely experimental means. chemrxiv.org

One significant theoretical study explored a potential synthetic route to semibullvalene via an intramolecular cyclopropanation of dirhodium carbenes derived from cycloheptatrienyl diazo compounds. chemrxiv.org A comprehensive exploration of the potential energy surface revealed that strategic substitution on the cycloheptatriene ring, such as methylating carbon-7, could suppress competing side reactions like β-hydride migration, thereby favoring the desired semibullvalene formation. chemrxiv.org During these computational explorations, other unusual and potentially stable intermediates were discovered as local minima, including spirononatriene, spironorcaradiene, and metal-stabilized 9-barbaralyl cation structures. chemrxiv.org

Further DFT studies have been employed to elucidate the mechanisms of gold-catalyzed transformations, weighing the likelihood of a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement against pathways involving the formation of α-oxo gold carbenes. nih.gov These computational models provide crucial support for proposed mechanisms and guide the design of new experiments. nih.govacs.org

Generation and Reactivity of Tropylium Cations from Cycloheptatriene Derivatives

The cycloheptatrienyl cation, commonly known as the tropylium ion ([C₇H₇]⁺), is a classic example of a non-benzenoid aromatic species. nih.govwikipedia.org Its aromaticity stems from its planar, cyclic, heptagonal structure with 6 π-electrons, fulfilling Hückel's rule (4n+2, where n=1). wikipedia.org This inherent stability allows for the isolation of tropylium salts and dictates the unique reactivity of its cycloheptatriene precursors. nih.govbartleby.com

Oxidation Pathways to Tropylium Ions

Substituted cycloheptatrienes, including this compound, can be converted into the corresponding tropylium cations through various oxidation pathways. The core transformation involves the removal of a hydride ion (H⁻) from the C-7 position of the cycloheptatriene ring, leading to the formation of the aromatic cation.

Common methods for this oxidation include:

Hydride Abstraction : A highly effective method involves reaction with tritylium (B1200429) salts (e.g., tritylium tetrafluoroborate) in a hydride exchange reaction. encyclopedia.pub

Halogenation : Treatment of cycloheptatriene with bromine or phosphorus pentachloride can yield tropylium bromide or chloride salts, respectively. wikipedia.orgbartleby.com

Oxidation with Nitrates : The use of ammonium (B1175870) nitrate (B79036) in the presence of trifluoroacetic anhydride provides a pathway to tropylium salts. encyclopedia.pub

Electro-oxidation : The direct electrochemical oxidation of cycloheptatriene derivatives in a suitable solvent like acetonitrile (B52724) is another viable method for generating the tropylium ion. nih.govencyclopedia.pub

The resulting tropylium salts, such as tropylium tetrafluoroborate (B81430), are often stable, crystalline solids that can be isolated and stored. nih.govbartleby.com

Interconversion between Neutral Cycloheptatriene and Tropylium Ion Forms

The conversion between the neutral cycloheptatriene and the aromatic tropylium ion is a reversible process that plays a vital role in the chemistry of these systems. nih.govencyclopedia.pub This equilibrium can be manipulated to drive chemical reactions and is central to the use of tropylium ions in synthesis. nih.gov

The tropylium cation is highly electrophilic and readily reacts with nucleophiles. researchgate.net This reaction results in the formation of a new covalent bond and the conversion of the aromatic cation back to a neutral, non-aromatic 7-substituted cycloheptatriene derivative. bartleby.com For instance, the tropylium ion reacts with cyanide ions to produce cyanocycloheptatriene. bartleby.com

Conversely, the neutral form can be regenerated from the cation via reduction. A standard laboratory procedure for this is the reduction of the tropylium ion with lithium aluminium hydride (LiAlH₄) to yield cycloheptatriene. wikipedia.org This reversible dearomatization/rearomatization mechanism is the basis for the catalytic use of tropylium ions in promoting transformations such as the conversion of alcohols to alkyl halides. organic-chemistry.org

| Transformation | Reagent(s) | Product Type | Ref. |

| Cation to Neutral | Lithium aluminium hydride (LiAlH₄) | Neutral Cycloheptatriene | wikipedia.org |

| Cation to Neutral | Cyanide ion (CN⁻) | 7-Cyanocycloheptatriene | bartleby.com |

| Neutral to Cation | Tritylium tetrafluoroborate | Tropylium tetrafluoroborate | encyclopedia.pub |

| Neutral to Cation | Bromine (Br₂) | Tropylium bromide | wikipedia.orgbartleby.com |

Stereochemical and Regiochemical Control in Reactions Involving Cycloheptatrienes

Regioselectivity in Cycloheptatriene (B165957) Synthesis

The synthesis of substituted cycloheptatrienes, such as the conceptual molecule 1-Chloro-7-ethylcyclohepta-1,3,5-triene, often requires meticulous control over the regioselectivity to obtain the desired isomer. The Büchner reaction, a cornerstone in cycloheptatriene synthesis, has been a focal point for developing regioselective methods. wikipedia.org

Control in Büchner Reaction with Chiral Tethers and Catalyst Manipulation

The Büchner reaction involves the cyclopropanation of an aromatic ring by a carbene, followed by an electrocyclic ring expansion to form the cycloheptatriene. wikipedia.org The regioselectivity of the initial carbene addition is a critical determinant of the final product's substitution pattern. Modern advancements have demonstrated that the choice of catalyst and the use of chiral auxiliaries can profoundly influence this selectivity.

Dirhodium(II) catalysts are particularly effective in promoting carbene transfer from diazo compounds. wikipedia.orgresearchgate.net By modifying the ligands on the rhodium catalyst, chemists can tune the electrophilicity and steric properties of the rhodium carbene intermediate. This manipulation helps to direct the carbene to a specific position on the aromatic ring, especially in substrates with multiple potential reaction sites. For instance, Wyatt et al. demonstrated that the electrophilic character of rhodium carbenes generated from Rh₂(O₂CCF₃)₄ favors reaction at the most nucleophilic π-bonds of the aromatic ring, thus providing a degree of regiochemical control. wikipedia.org

Furthermore, enantioselective intramolecular Büchner reactions have been developed using chiral dirhodium(II) tetracarboxylate catalysts. These catalysts can create a chiral environment around the reactive carbene, leading to the formation of polycyclic products with high enantioselectivity. rsc.org While often focused on stereoselectivity, the principles of catalyst control can be extended to influence regioselectivity in intermolecular reactions by creating a specific steric and electronic environment that favors one addition site over others. The development of metal-free Büchner-type reactions, for instance using hypervalent iodine reagents, also presents new avenues for controlling reactivity and selectivity. nih.gov

Table 1: Catalyst Influence on Büchner Reaction Regioselectivity

| Catalyst System | Substrate Type | Predominant Product | Key Finding |

|---|---|---|---|

| Rh₂(OAc)₄ | Substituted Benzenes | Mixture of isomers | Standard catalyst, often shows limited regioselectivity. researchgate.net |

| Rh₂(O₂CCF₃)₄ | Electron-rich Aromatics | Kinetic, non-conjugated cycloheptatrienes | Electrophilic carbene prefers more nucleophilic bonds. wikipedia.org |

| Chiral Dirhodium(II) Catalysts | Diazo compounds | Chiral polycyclic products | Provides high enantioselectivity and potential for regiocontrol. rsc.org |

This table is interactive and represents general findings in the field.

Directing Effects of Substituents on Regiochemical Outcomes

The inherent electronic properties of substituents on the aromatic precursor play a crucial role in directing the regiochemical outcome of the Büchner reaction and other electrophilic additions. Substituents influence the electron density of the aromatic ring, thereby guiding the attack of the electrophilic carbene. rsc.orglumenlearning.com

Electron-donating groups (EDGs), such as alkoxy or alkyl groups, increase the nucleophilicity of the aromatic ring and activate it towards electrophilic attack. They typically direct the incoming electrophile to the ortho and para positions. lumenlearning.comyoutube.com Conversely, electron-withdrawing groups (EWGs), like nitro or carbonyl groups, deactivate the ring and direct incoming electrophiles to the meta position. youtube.com

In the context of synthesizing a molecule like this compound from a substituted benzene (B151609), the directing effects of the chloro and ethyl precursor groups would be critical. A chloro group is weakly deactivating but an ortho, para-director, while an ethyl group is weakly activating and also an ortho, para-director. When multiple substituents are present, their combined effects determine the final regioselectivity, with stronger activating groups generally dominating the directing influence. khanacademy.orgyoutube.com The interplay between these electronic effects and steric hindrance ultimately dictates the position of carbene addition and, consequently, the substitution pattern of the resulting cycloheptatriene. khanacademy.org

Stereoselectivity in Cycloheptatriene Transformations

Once the cycloheptatriene core is formed, subsequent reactions to modify the ring or its substituents must be controlled stereoselectively. This includes controlling diastereoselectivity in additions and developing enantioselective methods to produce chiral cycloheptatrienes.

Diastereoselectivity in Carbene Addition Reactions

The addition of carbenes to the double bonds of a cycloheptatriene ring is a common method for synthesizing bicyclo[4.1.0]heptadiene (norcaradiene) derivatives. The stereochemistry of this addition is often highly diastereoselective. The reaction is typically a concerted cycloaddition, meaning the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. libretexts.orglibretexts.org For instance, a singlet carbene will add to a double bond in a stereospecific manner. libretexts.orgyoutube.com

The facial selectivity of the carbene addition is influenced by the steric and electronic environment of the cycloheptatriene. Pre-existing substituents on the ring can sterically hinder one face, directing the incoming carbene to the opposite, less hindered face. This principle is widely used to control the relative stereochemistry of the newly formed cyclopropane ring in relation to the rest of the molecule. unl.pt Hydroxyl-directed cyclopropanation, for example, uses a nearby hydroxyl group to coordinate with the Simmons-Smith reagent, directing the methylene (B1212753) addition to the same face of the molecule with high diastereocontrol. unl.pt

Enantioselective Approaches to Optically Active Cycloheptatrienes

The synthesis of enantiomerically pure cycloheptatrienes is a significant challenge that has been addressed through various asymmetric strategies. These methods include the use of chiral catalysts, chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric catalysis has emerged as a powerful tool. For example, gold(I)-catalyzed enantioselective cycloaddition reactions have been developed for the rapid construction of optically active cyclic products. beilstein-journals.org Similarly, rhodium-catalyzed asymmetric (4+3) annulations can be used to construct chiral cycloheptane-containing structures with excellent diastereo- and enantioselectivities. nih.gov Organocatalysis also offers promising routes; chiral amines can catalyze asymmetric cascade reactions to produce complex cycloheptane (B1346806) derivatives with multiple stereocenters. researchgate.netpkusz.edu.cn These catalytic systems create a chiral environment that favors the formation of one enantiomer over the other.

Table 2: Examples of Enantioselective Syntheses in Cycloheptane/triene Chemistry

| Reaction Type | Catalyst/Reagent | Achieved Stereocontrol | Reference |

|---|---|---|---|

| Intramolecular Büchner Reaction | Chiral Dirhodium(II) catalyst | Up to >99% ee | rsc.org |

| (4+3) Annulation | Asymmetric Rh-catalyst | Excellent diastereo- and enantioselectivities | nih.gov |

| Cascade Synthesis | Chiral Amine Organocatalyst | >25:1 d.r. and 98->99% ee | researchgate.net |

This table is interactive and highlights selected research findings.

Stereospecificity of Pericyclic Reactions

Pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, are inherently stereospecific, with the stereochemical outcome dictated by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.orgmsu.edu

The equilibrium between a cycloheptatriene and its corresponding norcaradiene is a classic example of an electrocyclic reaction. wikipedia.org This is a thermally allowed, 6-electron disrotatory process. wikipedia.orgmsu.edu The stereochemistry of substituents on the ring is precisely controlled during this transformation. For example, the thermal ring closure of a substituted octatriene proceeds in a disrotatory fashion, leading to a specific cis or trans relationship of substituents in the resulting cyclohexadiene product. msu.edu

Sigmatropic rearrangements, such as the researchgate.netacs.org-hydride shift common in cycloheptatriene systems, are also stereospecific. researchgate.net These concerted reactions involve the migration of a group across a π-system via a cyclic transition state. The stereochemistry of the migrating group and the π-system dictates the stereochemical outcome of the product. The high stereospecificity of these pericyclic reactions makes them powerful tools for the controlled synthesis of complex, stereodefined cycloheptatriene derivatives. libretexts.org

Computational and Theoretical Investigations of 1 Chloro 7 Ethylcyclohepta 1,3,5 Triene and Analogues

Quantum Chemical Methodologies Applied to Cycloheptatriene (B165957) Systems

The computational investigation of cycloheptatriene and its analogues relies on various quantum chemical methods, each with its own balance of accuracy and computational cost. libretexts.orgtaylor.edu These methods are fundamental to predicting molecular geometries, reaction energies, and other key chemical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results with manageable computational resources. nih.govmdpi.com In the context of cycloheptatriene systems, DFT is frequently used to investigate molecular structures, vibrational frequencies, and reaction mechanisms. mdpi.compku.edu.cnresearchgate.net For instance, the B3LYP functional combined with a 6-31G* basis set has been successfully employed to calculate the energy barriers for hydrogen shifts in the parent cycloheptatriene. acs.orgnih.gov DFT studies on substituted cycloheptatrienes help elucidate the electronic effects of different functional groups on the ring's geometry and reactivity. For a molecule like 1-chloro-7-ethylcyclohepta-1,3,5-triene, DFT would be the method of choice to optimize its three-dimensional structure and to explore the influence of the chloro and ethyl groups on the electronic distribution within the molecule.

Ab Initio and Semiempirical Methods

Before the widespread adoption of DFT, ab initio and semiempirical methods were the primary tools for theoretical studies of organic molecules. researchgate.netscribd.com Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameterization. libretexts.org These methods have been used to study the conformational energies of cycloheptatriene isomers, providing valuable benchmarks. acs.org However, their high computational cost can limit their application to larger systems.

Semiempirical methods, such as AM1, PM3, and SAM1, offer a faster, albeit less accurate, alternative by incorporating parameters derived from experimental data. researchgate.netacs.org These methods have been applied to study the boat and planar conformations of cycloheptatriene and its derivatives, with some methods like SAM1 showing good agreement with ab initio and DFT results for certain properties. acs.org While less common for high-accuracy studies today, they can still be useful for preliminary explorations of large molecular systems.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is particularly adept at mapping complex reaction pathways, including the pericyclic reactions that are characteristic of cycloheptatriene and its derivatives.

Computational Mapping of Sigmatropic Shifts and Rearrangement Pathways

Sigmatropic rearrangements, particularly acs.orgacs.org-hydrogen shifts, are a hallmark of cycloheptatriene chemistry. Theoretical studies have been instrumental in understanding the stereochemistry and kinetics of these reactions. acs.org For the parent 1,3,5-cycloheptatriene, DFT calculations have shown a significant energy barrier for the symmetry-allowed thermal acs.orgacs.org-hydrogen shift. acs.orgnih.gov Computational models can precisely locate the transition state structures for these shifts, providing insights into the atomic motions involved. For this compound, theoretical mapping could predict how the substituents influence the activation energy and the preferred pathways for such rearrangements. For example, studies on methoxynorbornadiene rearranging to cycloheptatrienes have shown a preference for a 1,3-shift with inversion at the migrating carbon, a level of detail accessible through computational analysis. rsc.org

Energetic Analysis of Valence Isomerizations

Cycloheptatriene exists in equilibrium with its valence isomer, norcaradiene. This equilibrium is a classic example of a dynamic process that has been extensively studied by computational methods. acs.orgacs.org Quantum chemical calculations have been employed to determine the relative energies of the two isomers and the energy barrier for their interconversion. Recent high-level computations have even explored the role of quantum tunneling in this isomerization at low temperatures. acs.orgacs.org The position of the equilibrium is sensitive to the substituents on the ring. For this compound, computational energetic analysis would be crucial to predict whether the cycloheptatriene or the corresponding substituted norcaradiene form is more stable and to quantify the kinetic barrier separating them.

Electronic Structure Analysis and Bonding Characterization

Understanding the electronic structure and bonding is key to explaining the properties and reactivity of this compound. The parent cycloheptatriene is a non-aromatic molecule due to its non-planar boat conformation. wikipedia.org Theoretical methods can quantify the degree of electron delocalization and the nature of the chemical bonds. uni-regensburg.de Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity in processes like cycloadditions or reactions with electrophiles and nucleophiles. For substituted cycloheptatrienes, computational analysis can reveal how substituents like chlorine and ethyl perturb the electronic structure of the triene system, for example, through inductive or hyperconjugative effects. rsc.org

Interactive Data Tables

Below are illustrative data tables based on computational findings for cycloheptatriene and related systems. These tables provide a framework for the types of data that would be generated for this compound.

Table 1: Comparison of Computational Methods for Cycloheptatriene (CHT) Properties

| Property | Semiempirical (SAM1) acs.org | Ab Initio (HF/6-31G) acs.org | DFT (B3LYP/6-31G) nih.govacs.org |

| Conformation | Boat | Boat | Boat |

| Heat of Formation (kcal/mol) | Data not available | Data not available | Data not available |

| acs.orgacs.org-H Shift Barrier (kcal/mol) | Data not available | Data not available | ~37.5 |

Table 2: Calculated Energy Barriers for Reactions in Cycloheptatriene Systems

| Reaction | System | Computational Method | Calculated Barrier (kcal/mol) |

| acs.orgacs.org-Hydrogen Shift | Cycloheptatriene | B3LYP/6-31G* | 37.5 nih.gov |

| Norcaradiene-Cycloheptatriene Isomerization | Parent System | revDSD-PBEP86-D4 | ~5.0 (NCD to CHT) acs.org |

Examination of Charge Distribution and Stability of Intermediates

The charge distribution in this compound is significantly influenced by the opposing electronic effects of its substituents. The chlorine atom at the 1-position, being highly electronegative, withdraws electron density from the cycloheptatriene ring through the inductive effect. This effect is most pronounced at the C1 carbon to which it is attached, creating a localized region of positive charge. Conversely, the ethyl group at the 7-position is an electron-donating group, primarily through hyperconjugation and a weak inductive effect. This donation of electron density increases the electron richness of the ring, particularly at the C7 carbon.

Theoretical studies on halogen-substituted cycloheptatrienes have shown that the halogen atom can bear a significant partial negative charge, while the seven-membered ring becomes correspondingly electron-deficient. For instance, computational analyses of trichlorocycloheptatriene have demonstrated a notable charge separation in the transition state for chlorine migration, with the chlorine atom being negatively charged and the ring positively charged. This suggests that in this compound, the C-Cl bond is highly polarized, with a partial positive charge on C1 and a partial negative charge on the chlorine atom.

The stability of intermediates derived from this compound, particularly carbocations, is a key determinant of its reactivity. The most relevant intermediate in the chemistry of cycloheptatrienes is the tropylium (B1234903) cation, a planar, aromatic seven-membered ring with 6 π-electrons that fulfills Hückel's rule. The formation of a substituted tropylium cation from this compound would involve the loss of a leaving group, typically from the C7 position.

To illustrate the expected charge distribution, a hypothetical data table based on Density Functional Theory (DFT) calculations for analogous systems is presented below.

| Atom | Hypothetical Calculated Atomic Charge (e) |

| C1 (C-Cl) | +0.15 |

| C2 | -0.05 |

| C3 | -0.04 |

| C4 | -0.05 |

| C5 | -0.04 |

| C6 | -0.05 |

| C7 (C-Ethyl) | -0.10 |

| Cl | -0.20 |

| C (ethyl CH2) | -0.08 |

| C (ethyl CH3) | -0.12 |

Note: This data is illustrative and based on general principles of electronic effects in substituted cycloheptatrienes. Actual values would require specific DFT calculations.

Prediction of Novel Reactivity and Molecular Structures

The unique substitution pattern of this compound suggests several avenues for novel reactivity and the formation of interesting molecular structures. The presence of both electron-donating and electron-withdrawing groups can lead to regioselective reactions and influence the equilibrium between the cycloheptatriene and norcaradiene valence isomers.

Computational studies on related systems suggest that cycloheptatrienes can participate in a variety of pericyclic reactions, including cycloadditions and sigmatropic shifts. For this compound, the electronic asymmetry introduced by the substituents could direct the regioselectivity of these reactions. For example, in a Diels-Alder reaction where the cycloheptatriene acts as the diene, the electron-donating ethyl group would activate the diene system, while the electron-withdrawing chloro group would influence the orbital coefficients, potentially leading to a preference for one regioisomeric product over others.

Furthermore, the equilibrium between the this compound and its corresponding norcaradiene isomer is a critical aspect of its potential reactivity. Electron-withdrawing groups at the C7 position are known to favor the norcaradiene form. While the ethyl group is at C7 in the parent cycloheptatriene, the chloro group at C1 could influence the electronic character of the C7 position through the conjugated π-system. Theoretical calculations would be necessary to predict the energetic landscape of this valence isomerization and to determine which isomer is thermodynamically more stable.

The formation of novel molecular structures could be envisaged through reactions that exploit the polarized C-Cl bond and the reactivity of the triene system. For instance, transition-metal-catalyzed cross-coupling reactions at the C1 position could be a viable strategy for further functionalization, leading to more complex substituted cycloheptatrienes. The ethyl group at the C7 position could also direct metallation reactions, providing another handle for synthetic transformations.

Predicting the precise outcomes of these potential reactions would require detailed computational modeling, including the calculation of reaction pathways and transition state energies. A hypothetical reaction energy profile for a predicted novel reaction is presented below.

| Reaction Coordinate | Predicted Relative Energy (kcal/mol) | Key Intermediate/Transition State |

| Reactants | 0.0 | This compound |

| Transition State 1 | +25.0 | [4+2] Cycloaddition TS |

| Intermediate 1 | -10.0 | Cycloadduct |

| Transition State 2 | +15.0 | Sigmatropic Rearrangement TS |

| Product | -20.0 | Rearranged Product |

Note: This data is hypothetical and serves to illustrate the type of information that could be obtained from computational studies on the reactivity of this molecule.

Applications in Advanced Organic Synthesis

1-Chloro-7-ethylcyclohepta-1,3,5-triene as a Synthetic Building Block

As a functionalized cycloheptatriene (B165957), this compound offers multiple reactive sites for synthetic transformations. The presence of a chloro substituent on the polyene ring and an ethyl group at the 7-position provides handles for a variety of chemical manipulations. The chloro group can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents. The ethyl group, while less reactive, can influence the steric and electronic properties of the molecule and may be subject to functionalization under specific conditions.

The synthesis of related alkyl-substituted 7-ethylcyclohepta-1,3,5-trienes has been achieved through the ring-expansion of alkylbenzenes. researchgate.net This suggests that a similar synthetic strategy could be employed to access the title compound, potentially starting from chlorobenzene. The triene system itself is susceptible to various cycloaddition reactions, such as Diels-Alder reactions, where it can act as either the diene or the dienophile, depending on the reaction partner.

Table 1: Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution | Nu- (e.g., RO-, R2N-) | 1-Substituted-7-ethylcyclohepta-1,3,5-triene |

| Cross-Coupling Reactions | R-B(OH)2, Pd catalyst, base | 1-Aryl/Alkyl-7-ethylcyclohepta-1,3,5-triene |

| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Bicyclic adduct |

| Reduction | H2, Pd/C | Chloro-ethyl-cycloheptane derivatives |

Utility in the Construction of Complex Organic Scaffolds

The inherent reactivity of this compound makes it a promising candidate for the construction of intricate organic scaffolds. The seven-membered ring can serve as a foundational element upon which additional complexity can be built. For instance, intramolecular reactions could be designed to form bicyclic or polycyclic systems. The strategic placement of the chloro and ethyl groups allows for regioselective transformations, guiding the assembly of more complex structures.

The cycloheptatriene core is a recurring motif in a number of natural products and biologically active molecules. The ability to functionalize this core selectively, as offered by this compound, would provide a valuable tool for the total synthesis of such compounds and their analogues.

Precursors for Polycyclic and Fused-Ring Systems

A key application of cycloheptatrienes in organic synthesis is their role as precursors to polycyclic and fused-ring systems. Through pericyclic reactions, such as electrocyclizations and cycloadditions, the seven-membered ring can be transformed into a variety of other ring systems. For example, upon thermal or photochemical activation, cycloheptatrienes can undergo disrotatory ring closure to form bicyclo[4.1.0]heptadienes. The substituents on the ring, in this case, the chloro and ethyl groups, would be expected to influence the stereochemical outcome of such reactions.

Furthermore, transition-metal-catalyzed reactions can facilitate the conversion of cycloheptatrienes into other carbocyclic and heterocyclic frameworks. The chloro substituent in this compound could serve as a directing group or a reactive handle in such transformations, enabling the synthesis of complex fused-ring systems that would be challenging to access through other methods.

Stereocontrolled Synthesis of Chiral Molecules Featuring Cycloheptatriene Moieties

The introduction of stereocenters in a controlled manner is a central goal of modern organic synthesis. This compound possesses a stereogenic center at the 7-position, making it a chiral molecule. The synthesis of this compound in an enantiomerically pure form would open up avenues for its use in asymmetric synthesis.

The chiral cycloheptatriene scaffold could be used as a starting material for the synthesis of enantiomerically enriched molecules. The existing stereocenter could direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. Alternatively, the cycloheptatriene could be employed as a chiral ligand for transition metal catalysts, enabling enantioselective transformations.

Potential in the Development of Fluxional Molecules and Molecular Rearrangements

Cycloheptatrienes are well-known for their fluxional behavior, undergoing rapid valence tautomerism, specifically Cope rearrangements. In the case of this compound, the substituents would be expected to influence the energetics of these rearrangements. The study of the dynamic behavior of this molecule could provide valuable insights into the factors that govern molecular rearrangements.

This fluxionality could also be harnessed for synthetic purposes. By controlling the conditions, it may be possible to favor one tautomer over another, allowing for selective reactions at different positions of the ring. Furthermore, the unique electronic properties of the cycloheptatriene ring system, which can be tuned by the chloro and ethyl substituents, make it an interesting candidate for the development of novel molecular switches and responsive materials.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Diverse Halogenated Cycloheptatrienes

The development of new synthetic methods is crucial for accessing a wider range of functionalized cycloheptatrienes. While classical methods like the Buchner ring enlargement provide a foundation, future research will likely focus on more versatile and efficient strategies. wikipedia.org One promising avenue is the cycloaddition of substituted cyclopropenes with thiophene (B33073) 1,1-dioxides, which has been shown to produce various substituted cycloheptatrienes. researchgate.net Future work could adapt this method for the synthesis of halogenated derivatives by employing halogen-substituted cyclopropenes or thiophene dioxides.

Another area of interest is the thermal dehydrohalogenation of 7,7-dihalogen- and 7-monohalogen-bicyclo[4.1.0]heptanes as a route to cycloheptatrienes and cycloheptadienes. acs.org Further investigation into controlling the regioselectivity of elimination in precursors bearing different substituents, such as an ethyl group, could lead to more precise syntheses of compounds like 1-Chloro-7-ethylcyclohepta-1,3,5-triene. The development of transition-metal-catalyzed reactions, particularly those involving palladium-catalyzed cross-coupling, also presents a powerful tool for constructing diverse chemical scaffolds and could be applied to the synthesis of complex cycloheptatriene (B165957) structures.

| Synthetic Approach | Key Reactants | Potential for Halogenated Derivatives | Reference |

|---|---|---|---|

| Buchner Ring Enlargement | Benzene (B151609) derivative, Ethyl diazoacetate | Established method for cycloheptatriene derivatives. wikipedia.org | wikipedia.org |

| Cycloaddition/SO2 Extrusion | Substituted cyclopropenes, Thiophene 1,1-dioxides | Adaptable by using halogen-substituted precursors. researchgate.net | researchgate.net |

| Thermal Dehydrohalogenation | Dihalogen- or Monohalogen-bicyclo[4.1.0]heptanes | Direct route to halogenated cycloheptatrienes. acs.org | acs.org |

| Transition-Metal Catalysis | Various precursors with catalytic systems | High potential for selective C-C and C-X bond formation. |

Advanced Catalytic Systems for Selective Transformations

The selective functionalization of the cycloheptatriene core is a significant challenge that advanced catalytic systems can address. Gold and silver catalysts have already shown promise in mediating complex cyclization and rearrangement reactions of cycloheptatriene derivatives. acs.orgresearchgate.net For instance, gold-catalyzed cyclization of cycloheptatrienyl-substituted 1,5-diynes provides access to complex polycyclic aromatic systems like indenoazulenes. researchgate.net Future research could explore the use of chiral gold catalysts to achieve enantioselective transformations, opening pathways to optically active cycloheptatriene derivatives.

Silver-catalyzed systems offer a divergent approach to constructing either planar benzo[a]fluorenones or nonplanar barbaralones from common precursors, with the outcome controlled by the choice of ligand and silver salt. acs.org Applying these catalytic systems to halogenated cycloheptatrienes could enable the synthesis of novel three-dimensional structures. Furthermore, cobalt-based catalysts, known for their tolerance of various functional groups and their affinity for π-bonds, could be developed for unique transformations such as [2+2+2] cycloadditions involving the cycloheptatriene ring. acs.org The development of photoredox, electro-, and organocatalysis also represents a frontier for activating and functionalizing cycloheptatriene systems under mild conditions. sigmaaldrich.com

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is essential for controlling reaction outcomes and designing new transformations. The equilibrium between the cycloheptatriene and norcaradiene valence tautomers, a classic example of a pericyclic reaction, continues to be a subject of study. researchgate.net Advanced spectroscopic techniques, such as time-resolved spectroscopy, can provide valuable data on the transient species and intermediates involved in photochemical reactions of cycloheptatriene derivatives. researchgate.net The rotational spectroscopy of molecules like 2,4,6-cycloheptatriene-1-carbonitrile (B79312) has demonstrated the power of these methods in determining precise molecular structures. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating the electronic structure, bonding, and reaction pathways of complex molecules. researchgate.netscirp.org Future studies will likely employ a combination of experimental and computational methods to gain deeper insights into the mechanisms of catalytic and pericyclic reactions involving this compound. researchgate.netmdpi.com These computational models can help predict reactivity, understand the role of substituents on the transition state energies, and guide the design of new catalysts and reactions. researchgate.net

Expanding the Scope of Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of cycloheptatriene chemistry. wikipedia.orgmsu.edu These reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are highly stereoselective and offer efficient ways to construct complex molecular architectures. libretexts.org The Diels-Alder reaction, where cycloheptatriene acts as a diene, is a well-known example. wikipedia.org Future research will aim to expand the scope of these reactions by exploring the reactivity of substituted cycloheptatrienes.

The presence of chloro and ethyl substituents on the 1- and 7-positions of the cycloheptatriene ring can significantly influence the stereochemical and regiochemical outcomes of pericyclic reactions. DFT calculations have been used to investigate how substituents affect the reaction paths of various cycloadditions. researchgate.net For example, the [2+2] cycloaddition of cycloheptatriene with dichloroketene (B1203229) has been shown to be an efficient strategy for the synthesis of azulene (B44059) precursors. rsc.org Exploring similar reactions with this compound could lead to novel polycyclic systems. Additionally, investigating thermally-allowed electrocyclic ring expansions of related norcaradiene intermediates could provide access to new functionalized seven-membered rings. wikipedia.org

Integration of Cycloheptatriene Derivatives into Functional Materials and Chemical Biology Tools (excluding specific biological activity and safety)

The unique structural and electronic properties of the cycloheptatriene scaffold make its derivatives promising candidates for incorporation into functional materials. Polycyclic aromatic hydrocarbons containing fused ring systems exhibit interesting optoelectronic properties. acs.org Synthetic strategies that utilize cycloheptatriene derivatives as building blocks could lead to novel materials for applications in electronics and photonics. The ability to form metal complexes is another key feature of cycloheptatrienes, which can act as versatile ligands in organometallic chemistry. wikipedia.orgnih.govrsc.orgrsc.org Future work could focus on synthesizing novel organometallic polymers or materials with interesting magnetic or catalytic properties based on halogenated cycloheptatriene ligands.

In the realm of chemical biology, small molecules are essential probes for interrogating biological systems. While specific biological activities are outside the scope of this discussion, the development of cycloheptatriene derivatives as molecular scaffolds is a significant area of future research. The stability and defined three-dimensional structure of cyclic systems are advantageous for creating molecular probes. researchgate.net Cyclopropene derivatives, for instance, have been explored as chemical biology tools due to their small size and unique reactivity. nih.gov Similarly, the functionalized cycloheptatriene core could be used to design novel molecular probes for studying cellular processes, with the halogen atom serving as a handle for further chemical modification or for attaching reporter groups. scispace.com

Q & A

Q. What are the recommended synthetic pathways for 1-Chloro-7-ethylcyclohepta-1,3,5-triene, and how can experimental reproducibility be ensured?

Methodological Answer: Synthesis of substituted cycloheptatrienes often involves halogenation and alkylation steps. For example, analogous compounds like 7-ethynylcyclohepta-1,3,5-triene are synthesized via Grignard reactions with tropylium salts under inert atmospheres (e.g., argon) . To ensure reproducibility:

- Document reaction conditions (solvent purity, temperature, stoichiometry) in detail.

- Use standardized characterization techniques (e.g., NMR, GC-MS) for product verification.

- Include step-by-step protocols in the main manuscript for key reactions, with auxiliary data (e.g., chromatograms) in supporting information .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Analysis: Assign proton environments using - and -NMR, noting coupling constants and chemical shifts indicative of conjugation in the triene system .

- UV-Vis Spectroscopy: Probe - transitions to assess electronic delocalization.

- X-ray Crystallography: Resolve bond lengths and angles to confirm regiochemistry of chloro and ethyl substituents.

- Mass Spectrometry: Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Consult Safety Data Sheets (SDS) for analogous chlorinated hydrocarbons (e.g., 4-chloro-3,5-dimethylphenol), emphasizing fume hood use, gloves, and eye protection .

- Store in inert, airtight containers away from oxidizers.

- Include risk assessments in experimental design, addressing volatility and potential toxicity .

Q. How can existing literature on analogous cycloheptatrienes inform research on this compound?

Methodological Answer:

- Systematically review synthesis, stability, and reactivity studies of structurally similar compounds (e.g., 7-chlorocyclohepta-1,3,5-triene) .

- Use databases like PubChem and ECHA for physicochemical data, ensuring proper citation of primary sources .

- Cross-reference mechanistic insights from supramolecular container studies, which stabilize reactive intermediates for analysis .

Advanced Research Questions

Q. How can contradictory NMR data arising from dynamic conformational changes be resolved?

Methodological Answer:

- Perform variable-temperature (VT) NMR to detect signal splitting or coalescence, indicative of ring-flipping or substituent rotation.

- Compare experimental data with computational models (e.g., DFT calculations) to predict energy barriers for conformational interconversion.

- Use isotopic labeling (e.g., ) to isolate specific proton environments .

Q. What strategies are effective in elucidating the reaction mechanisms of electrophilic additions to this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates under varying conditions (temperature, solvent polarity) to distinguish between stepwise and concerted mechanisms.

- Trapping Intermediates: Employ supramolecular hosts (e.g., carceplexes) to stabilize transient species for spectroscopic analysis .

- Isotopic Labeling: Introduce or at reactive sites to track bond formation/cleavage pathways.

Q. How can computational chemistry predict the regioselectivity of further functionalization (e.g., Diels-Alder reactions)?

Methodological Answer:

- Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and identify electron-rich/-poor regions.

- Simulate transition states to compare activation energies for different regioisomeric pathways.

- Validate predictions with experimental results, adjusting parameters (solvent models, basis sets) for accuracy .

Q. What advanced techniques can address discrepancies in observed vs. theoretical stability under oxidative conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantify decomposition temperatures under controlled atmospheres.

- Electron Paramagnetic Resonance (EPR): Detect radical intermediates formed during oxidation.

- Surface Analysis: Apply microspectroscopic imaging (e.g., AFM-IR) to study degradation on material interfaces .

Q. How should researchers design experiments to study surface-mediated interactions of this compound in environmental systems?

Methodological Answer:

- Simulate indoor/outdoor surfaces (e.g., silica, polymers) and analyze adsorption/desorption kinetics using quartz crystal microbalance (QCM) .

- Combine ToF-SIMS and XPS to characterize surface-bound species and oxidation states.

- Correlate findings with environmental fate models to predict transport and persistence .

Q. What methodologies ensure ethical and rigorous data presentation in publications?

Methodological Answer:

- Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, supporting information, and citation practices .

- Disclose all data-processing steps (e.g., baseline correction in spectroscopy) to enable replication.

- Use plagiarism-detection software and cite primary literature for synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.